molecular formula C16H17N5 B5736402 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)pyrimidin-4-amine

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B5736402
M. Wt: 279.34 g/mol
InChI Key: JFEKPMKGHSALHL-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C16H17N5 and a molecular weight of 279.34 g/mol . As a pyrimidine and pyrazole derivative, this compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal and organic chemistry. Heterocyclic compounds featuring pyrazole rings are frequently utilized as key building blocks in the synthesis of more complex molecules and are investigated for their potential biological activities . Related pyrazole-based structures have been explored for their antitumor, antifungal, and antibacterial properties in preliminary research, suggesting a broad potential research utility for this chemical scaffold . Similarly, such compounds serve as important intermediates in the manufacture of organic dyestuffs and photochemicals . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers are responsible for conducting thorough safety assessments before handling.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-(4-methylphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-11-4-6-14(7-5-11)19-15-9-16(18-10-17-15)21-13(3)8-12(2)20-21/h4-10H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEKPMKGHSALHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC=N2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by its attachment to the pyrimidine core. The final step involves the introduction of the methylphenyl group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial synthesis often emphasizes the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Key Reaction Types

The synthesis and chemical behavior of this compound involve nucleophilic substitution , condensation reactions , and sulfonation processes .

1.1 Sulfamoyl Group Formation
The sulfamoyl group is introduced via sulfonation of the pyrimidine ring or coupling reactions. For example, the pyrimidine derivative reacts with a sulfonyl chloride intermediate to form the sulfonamide bond.

1.2 Acetamide Formation
The acetamide moiety is synthesized by reacting aniline derivatives with 2-chloroacetyl chloride under basic conditions (e.g., sodium ethoxide) . This step establishes the amide linkage critical for the compound’s structure.

1.3 Coupling Reactions
The sulfamoyl group is attached to the phenyl ring through nucleophilic aromatic substitution or coupling reactions. The dimethyl groups on the pyrimidine ring influence reactivity by directing electrophilic substitution.

Synthetic Pathway

The compound is typically synthesized in multiple steps, as outlined below:

StepReaction TypeKey Reagents/ConditionsPurpose
1SulfonationPyrimidine derivative, sulfonyl chlorideIntroduce sulfamoyl group
2Amide Bond FormationAniline derivative, 2-chloroacetyl chlorideSynthesize acetamide moiety
3CouplingBase (e.g., sodium ethoxide)Link sulfamoyl group to phenyl ring
4PurificationChromatography, recrystallizationIsolate and characterize the final product

Reaction Mechanisms

3.1 Sulfonation
The pyrimidine ring undergoes sulfonation to form a sulfonyl chloride intermediate, which then reacts with aniline to form the sulfonamide bond. This step is critical for introducing the sulfamoyl group.

3.2 Amide Bond Formation
The reaction of aniline derivatives with 2-chloroacetyl chloride proceeds via nucleophilic acyl substitution. The chloride is displaced by the amine group, forming the acetamide linkage .

3.3 Coupling
The sulfamoyl group is coupled to the phenyl ring under basic conditions. This step involves nucle

Scientific Research Applications

Biological Activities

Research indicates that compounds containing pyrazole and pyrimidine structures exhibit a wide range of biological activities, including:

  • Anticancer Activity : Several studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds similar to the one have shown efficacy against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects. Pyrazole derivatives are known to exhibit activity against both gram-positive and gram-negative bacteria, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects : The anti-inflammatory potential of this compound has been explored in various models. Pyrazole derivatives often inhibit cyclooxygenase enzymes, leading to reduced prostaglandin synthesis .

Synthesis and Case Studies

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)pyrimidin-4-amine typically involves multi-step organic reactions, including the formation of the pyrazole ring followed by coupling with pyrimidine derivatives.

Case Study 1: Anticancer Research

A study evaluated the anticancer effects of a related compound on breast cancer cell lines (MCF-7). The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis. The mechanism was linked to the activation of caspase pathways .

Case Study 2: Antimicrobial Activity

In another study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications enhanced antimicrobial activity, suggesting potential for developing new treatments for resistant bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of compounds like this compound. Variations in substituents on the pyrazole or pyrimidine rings can significantly affect biological activity. For example:

SubstituentEffect on Activity
Methyl group at position 4 on phenylIncreases lipophilicity and may enhance membrane permeability
Dimethyl substitution on pyrazolePotentially increases binding affinity to target proteins

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Pyrimidine-Based Analogues

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-nitrophenethyl)pyrimidin-4-amine

  • Core : Pyrimidine.
  • Substituents :

  • 6-methyl group.
  • 4-nitrophenethylamine at C3.
    • Key Data :
  • Yield: 72% (synthesis).
  • 1H NMR (DMSO-d6): δ 2.16 (s, 3H, pyrazole-CH3), 2.26 (s, 1H, pyrimidine-CH3).

5-Chloro-N,4-bis(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

  • Core : Pyrimidine.
  • Substituents :

  • Dual 1-methylpyrazole groups at C4 and C4.
  • Chlorine at C5.
    • Key Data :
  • Melting point: 201.2–202.3 °C.
  • HRMS : Confirmed molecular mass.
    • Significance : The bis-pyrazole substitution may increase steric bulk, affecting membrane permeability .
Pyridazine-Based Analogue

N-(3-Chloro-4-fluorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyridazin-3-amine (7)

  • Core : Pyridazine (two adjacent nitrogen atoms).
  • Substituents :

  • 3,5-Dimethylpyrazole at C6.
  • 3-Chloro-4-fluorophenylamine at C3.
    • Key Data :
  • Yield: 65%.
  • 1H NMR: Signals for pyrazole-CH3 and aromatic protons.
Thienopyrimidine Derivatives

N-(3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)-6-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-amine (18b) Core: Thieno[2,3-d]pyrimidine. Substituents:

  • 4-Nitrophenyl at C6.
  • 3-Chloro-4-(3-chlorobenzyloxy)phenylamine at C4.
    • Key Data :
  • Melting point: 262–264 °C.
  • Molecular weight: 523.37.
    • Significance : The fused thiophene ring enhances planarity and may improve DNA intercalation properties .

Substituent Effects on Physicochemical Properties

Compound Core Key Substituents Molecular Weight Melting Point (°C) Yield (%)
Target Compound Pyrimidine 3,5-Dimethylpyrazole, 4-methylphenyl ~350 (estimated) N/A N/A
2-(3,5-Dimethylpyrazolyl)-6-methyl... Pyrimidine 4-Nitrophenethyl ~385 (estimated) N/A 72
N-(3-Chloro-4-fluorophenyl)-6-(3,5-... Pyridazine 3-Chloro-4-fluorophenyl ~360 (estimated) N/A 65
5-Chloro-N,4-bis(1-methylpyrazolyl)... Pyrimidine Dual 1-methylpyrazole, Cl ~300 (estimated) 201–202 N/A
18b (Thienopyrimidine) Thieno[2,3-d]pyrimidine 4-Nitrophenyl, 3-chloro-4-substituted 523.39 262–264 N/A
  • Electronic Effects : Nitro and chloro groups increase electrophilicity, whereas methyl groups enhance lipophilicity.
  • Steric Effects : Bulky substituents (e.g., bis-pyrazole) may reduce solubility but improve target selectivity.

Structural Characterization

  • NMR Trends :
    • Pyrazole-CH3 protons resonate at δ 2.16–2.26 .
    • Aromatic protons in substituted phenyl groups appear at δ 7.0–8.6, depending on electron-withdrawing/donating effects .
  • Mass Spectrometry : HRMS and LCMS data confirm molecular formulas and purity .

Biological Activity

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)pyrimidin-4-amine is a compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including antibacterial and antifungal activities, as well as its potential mechanisms of action based on recent research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight279.34 g/mol
Molecular FormulaC16H17N5
LogP3.7168
Polar Surface Area42.863 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The structure is characterized by a pyrimidine core substituted with a pyrazole group and a methylphenyl moiety, which may contribute to its biological activities .

Antibacterial Activity

Recent studies have demonstrated significant antibacterial properties of this compound against various strains of bacteria. For instance, in a study involving multiple pyrazole derivatives, it was found that several compounds, including the one , exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were notably lower than those for standard antibiotics such as erythromycin and amikacin .

Table: Antibacterial Activity Results

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Pseudomonas aeruginosa75
Escherichia coli100

These results indicate that the compound may serve as a potential lead for developing new antibacterial agents.

Antifungal Activity

In addition to its antibacterial effects, the compound has also shown antifungal activity. For example, it was tested against common fungal pathogens and demonstrated effectiveness with MIC values comparable to established antifungal agents. The specific mechanisms of action are still under investigation but may involve disruption of fungal cell wall synthesis or interference with metabolic pathways .

The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or metabolic pathways critical for bacterial survival. This is supported by docking studies that suggest strong binding affinities to target proteins involved in these processes .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Multidrug Resistance : A study published in early 2023 evaluated the compound's ability to combat multidrug-resistant bacterial infections in vitro and in vivo. Results indicated a significant reduction in bacterial load in treated models compared to controls .
  • Synergistic Effects with Other Antibiotics : Another investigation focused on the synergistic effects of this compound when used in combination with traditional antibiotics. The combination therapy showed enhanced efficacy against resistant strains, suggesting potential for clinical applications .

Q & A

Q. What are the established synthetic routes for 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)pyrimidin-4-amine?

The compound is typically synthesized via multi-step reactions involving pyrazole and pyrimidine precursors. For example, a common approach involves refluxing intermediates like 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-arylpyrimidin-2-amines with morpholine and formaldehyde in ethanol, followed by purification via recrystallization or column chromatography . Alternative routes may employ coupling reactions using cesium carbonate and copper(I) bromide as catalysts under controlled temperatures (e.g., 35°C for 48 hours) to optimize regioselectivity .

Q. Which spectroscopic techniques are critical for structural validation?

Structural confirmation relies on a combination of:

  • ¹H/¹³C NMR : To verify proton environments and carbon frameworks (e.g., aromatic protons at δ 8.87 ppm in CDCl₃) .
  • HRMS (ESI) : For precise molecular weight determination (e.g., m/z 215 [M+H]⁺) .
  • IR spectroscopy : To identify functional groups (e.g., N-H stretches at 3298 cm⁻¹) .

Q. What purification methods are effective post-synthesis?

Purification often involves:

  • Solvent extraction : Using dichloromethane to isolate organic layers .
  • Chromatography : Gradient elution with ethyl acetate/hexane (0–100%) .
  • Recrystallization : Ethanol (95%) is commonly used to obtain high-purity crystalline products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Key parameters include:

  • Catalyst selection : Copper(I) bromide enhances coupling efficiency in heterocyclic systems .
  • Temperature control : Prolonged reflux (e.g., 10 hours) ensures complete cyclization .
  • Solvent choice : Polar aprotic solvents like DMSO improve solubility of aromatic intermediates . Systematic DoE (Design of Experiments) can identify optimal molar ratios and reaction times while minimizing side products.

Q. What methodologies resolve contradictions in bioactivity data during pharmacological screening?

Discrepancies in bioactivity (e.g., antimicrobial vs. antitubulin activity) can be addressed by:

  • Standardized assays : Replicating conditions from prior studies (e.g., sea urchin embryo assays for antitubulin activity) .
  • Dose-response analysis : Establishing IC₅₀ values under controlled variables (pH, temperature) .
  • Structural analogs : Synthesizing derivatives with modified substituents (e.g., methoxy or fluorine groups) to isolate structure-activity relationships .

Q. How is X-ray crystallography employed to analyze intermolecular interactions?

Crystal structures reveal:

  • Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize pyrimidine-pyrazole conformations .
  • Dihedral angles : Planar deviations (e.g., 12.8° between pyrimidine and phenyl rings) influence molecular packing .
  • Weak interactions : C–H⋯O and C–H⋯π bonds contribute to lattice stability .

Q. What computational approaches predict target interactions for this compound?

  • Molecular docking : Models ligand binding to enzymes (e.g., cholinesterase inhibition) using software like AutoDock .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .
  • MD simulations : Track conformational changes in aqueous environments to assess pharmacokinetics .

Q. How can derivatives be designed to enhance antimicrobial potency?

Strategies include:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) to pyrimidine or pyrazole rings .
  • Hybrid scaffolds : Combining pyrimidine with morpholine or thiazole moieties to broaden activity spectra .
  • Bioisosteric replacement : Swapping methyl groups with trifluoromethyl to improve metabolic stability .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., LC-MS for purity alongside NMR) .
  • Theoretical Frameworks : Link synthesis and bioactivity data to conceptual models like Hammett plots or QSAR (Quantitative Structure-Activity Relationship) .

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